Strategic Reagent Profile: Tert-butyl (2-iodo-6-methoxyphenyl)carbamate
Strategic Reagent Profile: Tert-butyl (2-iodo-6-methoxyphenyl)carbamate
The following technical guide is structured to serve as a strategic resource for drug development professionals, focusing on the synthetic utility and mechanistic behavior of Tert-butyl (2-iodo-6-methoxyphenyl)carbamate .
CAS: 194869-15-3 Formula: C₁₂H₁₆INO₃ Molecular Weight: 349.17 g/mol [1]
Executive Summary: The "1,2,6-Trisubstitution" Solution
In medicinal chemistry, accessing polysubstituted arenes with precise regiocontrol is often a bottleneck.[1][2] Tert-butyl (2-iodo-6-methoxyphenyl)carbamate (hereafter Reagent 1 ) represents a high-value synthetic intermediate that solves the "1,2,6-trisubstitution problem."[1]
By positioning a reactive halogen (Iodine) and an electron-donating group (Methoxy) ortho to a protected amine, this reagent serves as a "linchpin" scaffold.[1][2] It is uniquely designed for:
-
Larock Indole Synthesis: Rapid access to 7-methoxy-tryptophan derivatives.[1][3]
-
Atroposelective Coupling: The steric bulk of the ortho-iodine and ortho-methoxy groups allows for the construction of axially chiral biaryls.[1]
-
Complex Alkaloid Synthesis: A proven precursor in the total synthesis of Zelkovamycin, Psychotriasine, and Galanthamine analogues.[1][2]
Chemical Profile & Physicochemical Properties[1][2][4]
Reagent 1 is typically isolated as a viscous oil or low-melting solid, depending on purity and crystallization solvent.[1][2] Its stability is governed by the Boc-protecting group (acid-labile) and the aryl iodide (light-sensitive).[1]
| Property | Data | Notes |
| Appearance | Pale yellow oil to off-white solid | Tendency to oil out; crystallizes upon standing in hexanes/EtOAc.[1] |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water.[1][2] |
| Aromatic region shows characteristic 1,2,3-substitution pattern (dd/t).[1][2] | ||
| Stability | Store at 2–8°C, protected from light | Iodine bond is susceptible to photolysis over extended periods.[1][2] |
| Reactivity Class | Electrophile (C-I bond) / Nucleophile (Arene) | Precursor for Pd-catalyzed cross-coupling and organolithium generation.[1][2] |
Synthetic Accessibility: "The Senior Scientist's Protocol"
While Reagent 1 can be prepared by standard Boc-protection of 2-iodo-6-methoxyaniline, the de novo synthesis via Directed Ortho Metalation (DoM) is chemically superior when the iodinated aniline is expensive or unavailable.[1] This route exploits the directing power of the Boc group.[1][2]
Protocol A: Directed Ortho Lithiation (DoM) Route
Rationale: This method installs the iodine regiospecifically, avoiding mixtures common in electrophilic aromatic substitution.[1][2]
Reagents:
-
Starting Material: tert-Butyl (2-methoxyphenyl)carbamate (Boc-o-anisidine).[1]
-
Base: tert-Butyllithium (1.7 M in pentane) — Note: n-BuLi is often insufficient for deprotonation due to the lower acidity of the aniline proton vs. the ring proton.[1]
-
Electrophile: Iodine (
) in THF.[1][2]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Add Boc-o-anisidine (1.0 equiv) and anhydrous Diethyl Ether (
).[1][2] -
Cryogenic Cooling: Cool the solution to -20°C (not -78°C; the lithiation requires mild thermal activation).
-
Lithiation: Add
-BuLi (2.2 equiv) dropwise.[2] -
Incubation: Stir at -20°C for 2 hours. The solution typically turns yellow/orange.[1][2]
-
Quench: Cool to -78°C and add a solution of Iodine (2.5 equiv) in THF.
-
Workup: Warm to room temperature. Quench with saturated
(to reduce excess iodine). Extract with EtOAc, wash with brine, dry over .[1][2][4] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Protocol B: Standard Protection (From 2-iodo-6-methoxyaniline)
Rationale: Use when the iodinated aniline is commercially sourced.[1]
-
Dissolve 2-iodo-6-methoxyaniline (1.0 equiv) in THF.
-
Add
(1.2 equiv) and DMAP (0.1 equiv).[1][2] -
Heat to reflux for 4–6 hours (steric hindrance from the ortho-iodine requires thermal energy).[1][2]
-
Concentrate and recrystallize from Hexanes.
Strategic Utility & Reaction Pathways
The value of Reagent 1 lies in its orthogonal reactivity.[1][2] The Iodine, Boc, and Methoxy groups allow for sequential functionalization without protecting group interference.[1][2]
The Larock Indole Synthesis
This is the primary application for Reagent 1 .[1][2] It reacts with internal alkynes to form 7-methoxyindoles, a scaffold found in numerous alkaloids.[1][2]
-
Mechanism: Oxidative addition of Pd(0) to the C-I bond, followed by alkyne insertion, and intramolecular nucleophilic attack by the nitrogen.[1][2]
-
Key Advantage: The Boc group is labile enough to allow cyclization but stable enough to prevent catalyst poisoning.[1][2]
Visualization of Reaction Logic
Figure 1: Divergent synthetic pathways for CAS 194869-15-3, highlighting the Larock Indole Synthesis and Cross-Coupling utility.[1]
Case Study: Synthesis of (-)-Psychotriasine
Context: The total synthesis of the alkaloid Psychotriasine relies heavily on the steric environment provided by Reagent 1 .[1]
Workflow:
-
Coupling: Reagent 1 is coupled with a propargyl-substituted Schöllkopf chiral auxiliary via the Larock heteroannulation.[1][2][3]
-
Regioselectivity: The 6-methoxy group exerts a steric influence that directs the alkyne insertion, ensuring the formation of the 7-methoxyindole core rather than isomeric byproducts.[1][2]
-
Deprotection: The Boc group is removed downstream using TFA, revealing the indole nitrogen for further functionalization.[1][2]
Why this matters: This workflow demonstrates that Reagent 1 is not just a building block but a stereochemical director due to its crowded 1,2,6-substitution pattern.[1][2]
References
-
Larock Indole Synthesis & Applications
-
Synthesis via Directed Ortho Metalation
-
Alkaloid Synthesis (Psychotriasine)
-
General Reactivity of 2-iodoanilines
Sources
- 1. PubChemLite - Tert-butyl n-(4-iodo-2-methoxyphenyl)carbamate (C12H16INO3) [pubchemlite.lcsb.uni.lu]
- 2. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20050065338A1 - Total synthesis of galanthamine, analogues and derivatives thereof - Google Patents [patents.google.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
